molecular formula C11H14O4S B1598322 Diethyl (3-thienyl)malonate CAS No. 37784-67-1

Diethyl (3-thienyl)malonate

Cat. No.: B1598322
CAS No.: 37784-67-1
M. Wt: 242.29 g/mol
InChI Key: AURROROYQPIDRG-UHFFFAOYSA-N
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Description

Diethyl (3-thienyl)malonate: is an organic compound with the molecular formula C11H14O4S. It is a derivative of malonic acid where a thienyl group is attached to the alpha position of the malonate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Thiophene Derivatization: The synthesis of this compound typically starts with thiophene, which undergoes halogenation to introduce a reactive site.

  • Malonate Ester Formation: The halogenated thiophene is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the desired ester.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the synthesis of this compound is carried out using continuous flow reactors to ensure consistent quality and yield.

  • Purification: The product is purified through recrystallization or distillation to achieve high purity levels required for industrial applications.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form thienylmalonic acid derivatives.

  • Reduction: Reduction reactions can convert the ester into corresponding alcohols or other reduced forms.

  • Substitution: The thienyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Thienylmalonic acid and its derivatives.

  • Reduction Products: Thienylmalonic alcohol and other reduced derivatives.

  • Substitution Products: Various substituted thienylmalonates.

Mechanism of Action

Target of Action

Diethyl (3-thienyl)malonate is a derivative of malonic acid, which is known to be involved in the synthesis of other compounds such as barbiturates, artificial flavorings, and vitamins . The primary targets of this compound are likely to be the enzymes and biochemical pathways involved in these synthesis processes.

Mode of Action

The mode of action of this compound is based on its structure and its ability to undergo chemical reactions. The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Biochemical Pathways

This compound is involved in the malonic ester synthesis pathway . This pathway involves the alkylation and decarboxylation of malonic ester to form substituted acetic acids . These substituted acetic acids can then be further processed in various biochemical pathways, depending on the specific substituents that have been added.

Pharmacokinetics

It is known that the compound has a molecular weight of 269317 Da , which suggests that it may be able to cross biological membranes. Its density is reported to be 1.199 , which could influence its distribution in the body

Result of Action

The result of the action of this compound is the production of substituted acetic acids via the malonic ester synthesis pathway . These substituted acetic acids can then participate in various biochemical reactions, leading to the synthesis of other compounds such as barbiturates, artificial flavorings, and vitamins .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its reactivity. Temperature can also affect the rate of the chemical reactions in which the compound participates

Scientific Research Applications

Chemistry: Diethyl (3-thienyl)malonate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • Diethyl (2-thienyl)malonate: Similar structure but with the thienyl group at a different position.

  • Diethyl (3-thienyl)acetate: Another ester derivative with a different functional group.

Uniqueness: Diethyl (3-thienyl)malonate is unique due to its specific positioning of the thienyl group, which influences its reactivity and applications compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

diethyl 2-thiophen-3-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-5-6-16-7-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURROROYQPIDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191231
Record name Diethyl (3-thienyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-67-1
Record name 1,3-Diethyl 2-(3-thienyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37784-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (3-thienyl)malonate
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Record name Diethyl (3-thienyl)malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (3-thienyl)malonate
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Synthesis routes and methods

Procedure details

Potassium hydroxide (0.14 g, 2.0 mmol) in ethanol (50 ml) was saturated with hydrogen sulphide at 0° for one hour. To this was added 4-trans ethyl-2-ethoxycarbonyl-5-chloro-3-chloromethylpenta-2,4-dienoate (0.62 g, 2.45 mmol), and addition of hydrogen sulphide was continued for one hour at room temperature. The reaction mixture was stirred for a further four hours. Potassium hydroxide (0.20 g, 2.8 mmol) was added and hydrogen sulphide passed for thirty minutes. The reaction mixture was stirred at room temperature for sixteen hours, diluted with water (50 ml) and extracted with ether (3×50 ml). The extracts were washed with saturated brine, N sodium bicarbonate solution, saturated brine, dried (Na2SO4) and evaporated to give the title compound (78% yield) purified by distillation, b.p. 119°-127°/0.5 mm. δ (CDCl3) 1.27 (6H, t, J 7 Hz, CH3), 4.20 (4H, q, J 7 Hz, OCH2), 4.75 (1H, s, CH), 7.20-7.43 (3H, m, thienyl protons), νmax (film) 1730 cm-1, λmax (ethanol) 234 nm. C11H14O4S requires M, 242.0649. Found M+, 242.0609.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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